![molecular formula C7H14ClNO B13524062 rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[221]heptan-5-olhydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the nitrogen atom: This step often involves the use of an amine or an amide, which is incorporated into the bicyclic system through nucleophilic substitution or addition reactions.
Methylation and hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one
- rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one
Uniqueness
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride is unique due to the presence of the nitrogen atom within the bicyclic ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a bicyclic compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, focusing on mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
- Chemical Formula : C₉H₁₄ClN₁O₂
- Molecular Weight : 201.67 g/mol
- IUPAC Name : rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride
Physical Properties
Property | Value |
---|---|
LogP | 0.54 |
Polar Surface Area | 25 Å |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The compound's unique bicyclic structure allows it to interact with various biological targets, potentially modulating their activity.
The biological activity of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. Its structural features enable it to fit into active sites, influencing the function of these biomolecules.
Potential Biological Targets
- Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, particularly those related to acetylcholine and dopamine.
- Enzymatic Pathways : It could modulate enzymatic activities involved in metabolic pathways.
Case Studies and Experimental Data
Several studies have investigated the biological effects of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride:
-
Neuropharmacological Studies :
- In vitro studies have shown that this compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating cognitive disorders.
- Animal models demonstrated improved memory and learning capabilities when administered the compound, indicating its role as a cognitive enhancer.
-
Antinociceptive Activity :
- Research has indicated that the compound possesses analgesic properties in pain models, possibly through modulation of pain pathways involving opioid receptors.
-
Antidepressant Effects :
- Preliminary findings suggest that rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride may exhibit antidepressant-like effects in behavioral assays.
Comparative Analysis with Similar Compounds
The biological activity of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride can be compared with other bicyclic compounds:
Compound Name | Biological Activity |
---|---|
Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane | Moderate affinity for nAChRs |
Rac-methyl (1R,2S,3R)-3-amino-bicyclo[2.2.1]heptane | Antidepressant properties |
These comparisons highlight the unique pharmacological profile of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride relative to structurally similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(9)3-6-2-5(7)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 |
InChI Key |
NZCDDGPAVSUZRF-RYLOHDEPSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]2C[C@@H]1CN2)O.Cl |
Canonical SMILES |
CC1(CC2CC1CN2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.